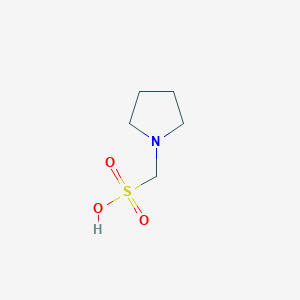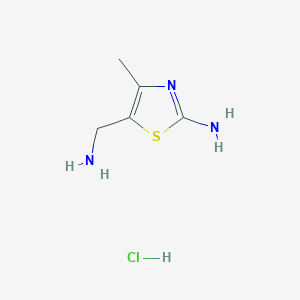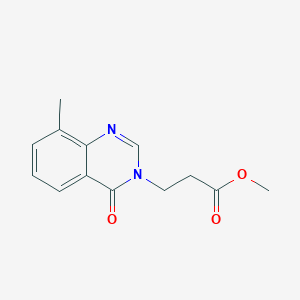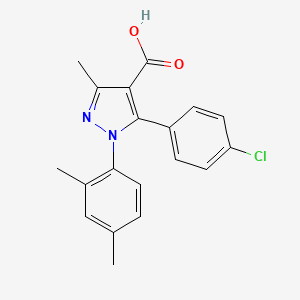
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a phenyl group and a thioxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Thioxo Group: The thioxo group can be introduced via a sulfurization reaction, often using reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
(S)-Methyl 1-phenyl-5-oxopyrrolidine-2-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
(S)-Methyl 1-phenyl-5-hydroxypyrrolidine-2-carboxylate: Contains a hydroxyl group instead of a thioxo group.
Uniqueness: (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity compared to its oxo and hydroxyl analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
methyl (2S)-1-phenyl-5-sulfanylidenepyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)10-7-8-11(16)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
Clé InChI |
BPJHTQNNKVXWNC-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC(=S)N1C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CCC(=S)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)

![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)

![2,6-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12862812.png)

![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)

![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)
